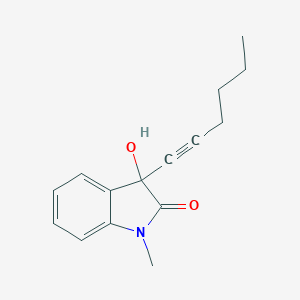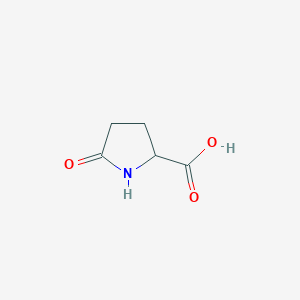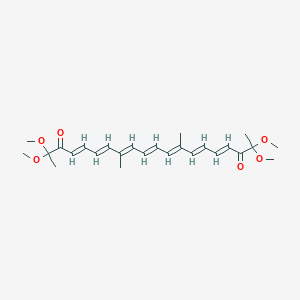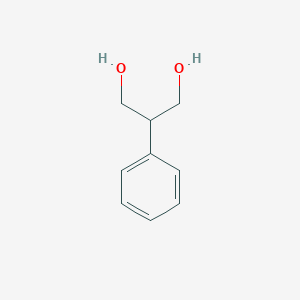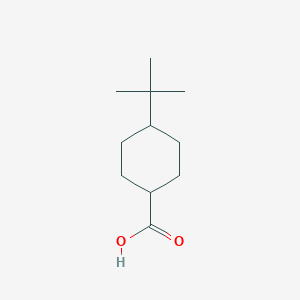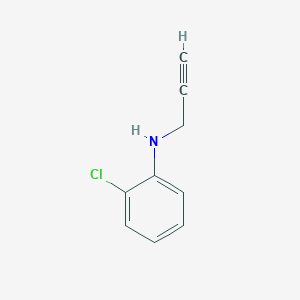![molecular formula C20H24N2O3S.C4H4O4 B123074 (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide CAS No. 155444-09-0](/img/structure/B123074.png)
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide, also known as BZP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZP is a synthetic compound that belongs to the class of benzodiazepines and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide acts on the central nervous system by binding to the GABA-A receptor, which is responsible for inhibiting neuronal activity. This results in the inhibition of neurotransmitter release, leading to the sedative and anxiolytic effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide.
Effets Biochimiques Et Physiologiques
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to the sedative and anxiolytic effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide. (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has also been shown to increase the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its rapid onset of action. However, (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide also has several limitations, including its potential for abuse and its potential for adverse effects.
Orientations Futures
There are several future directions for the study of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide. One potential area of research is the development of new (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide analogs that have improved therapeutic properties. Another area of research is the study of the long-term effects of (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide use, particularly in the treatment of neurodegenerative disorders. Finally, the potential for (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide as a treatment for other psychiatric disorders, such as depression and anxiety, should be explored.
Méthodes De Synthèse
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide can be synthesized through a multistep process that involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. This intermediate is then reacted with 2-aminobenzoic acid to form 2-(2-chloroacetyl)amino-5-methylbenzoic acid. The final step involves the reaction of this intermediate with pyrrolidine to form (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide.
Applications De Recherche Scientifique
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anticonvulsant, anxiolytic, and sedative properties. (E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
155444-09-0 |
|---|---|
Nom du produit |
(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
Formule moléculaire |
C20H24N2O3S.C4H4O4 |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C20H24N2O3S.C4H4O4/c1-21-18-10-4-2-8-16(18)20(25-15-14-22-12-6-7-13-22)17-9-3-5-11-19(17)26(21,23)24;5-3(6)1-2-4(7)8/h2-5,8-11,20H,6-7,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
JOPYULOJQGTWIS-WLHGVMLRSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OCCN4CCCC4.C(=CC(=O)O)C(=O)O |
Synonymes |
Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-6-methyl-11-(2-(1-pyrrolidin yl)ethoxy)-, 5,5-dioxide(Z)-2-butenedioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)
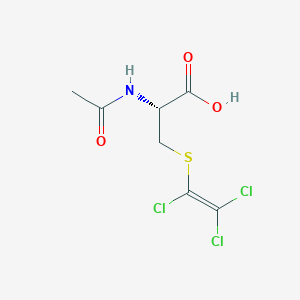
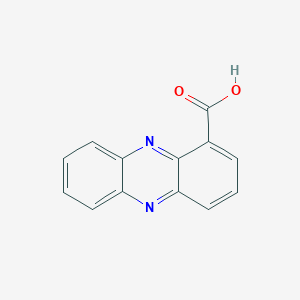
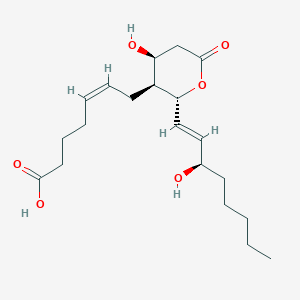
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
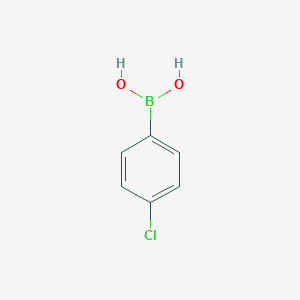
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
